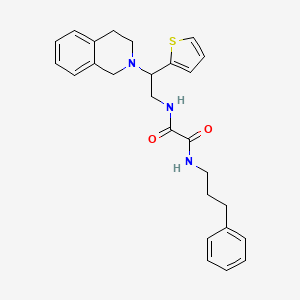
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on similar compounds indicates a variety of synthesis methods that could be applicable. For instance, compounds with the dihydroisoquinolinyl moiety often involve cyclization reactions, where starting materials such as benzylamines are cyclized to form the isoquinoline skeleton under specific conditions (Brooks, Harcourt, & Waigh, 1973)(Brooks et al., 1973). Other synthesis routes may involve the use of phosphazenes in Aza-Wittig reactions to create complex heterocyclic structures, including isoquinolines (Palacios, Alonso, & Rubiales, 1997)(Palacios et al., 1997).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine conformational features. For example, the crystal structure analysis of a closely related compound provided insights into its conformation and the interactions stabilizing the structure (Rimaz et al., 2009)(Rimaz et al., 2009). Such analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can yield a variety of products, depending on the reactants and conditions. For instance, reactions of N-phenylamide and phenyl (thio)esters with benzene under superelectrophilic activation have been shown to produce dihydroquinolinones and dihydrocoumarins (Ryabukhin, Vasilyev, & Vyazmin, 2012)(Ryabukhin et al., 2012).
Physical Properties Analysis
The physical properties of compounds with similar structural features can be analyzed through various spectroscopic techniques. These properties include melting points, solubility, and molecular weight, which are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are critical for applications in medicinal chemistry and material science. The synthesis and characterization of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, for instance, have revealed significant insights into their potential as anticancer agents (Fang et al., 2016)(Fang et al., 2016).
Aplicaciones Científicas De Investigación
Blockade of Orexin Receptors
Research on orexins, peptides involved in wakefulness, has explored compounds that can modulate orexin receptors. For instance, the study of dual OX1/2R antagonists, like almorexant, has shown sleep promotion in animals and humans. Blockade of these receptors affects sleep-wake modulation and monoamine release, providing a potential therapeutic avenue for sleep disorders (Dugovic et al., 2009).
Cardiovascular Applications
Compounds with 1,4-dihydro-2H-isoquinoline derivatives have shown activity in the coronary circulation and possess anti-arrhythmic actions, suggesting potential in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005).
Anticancer Agents
The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to compounds with moderate to high levels of antitumor activities against various cancer cell lines. This research direction underscores the potential of such compounds in developing new anticancer agents (Fang et al., 2016).
Antimicrobial Agents
New quinazolines have been synthesized and evaluated for their antimicrobial activities, providing a framework for developing compounds targeting bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Dual Inhibitor for Tyrosine Kinases
A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate compound has been developed, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests potential for treating cancers by inhibiting these critical signaling pathways (Riadi et al., 2021).
Phosphorescent Red Iridium(III) Emitters
Research into new phosphorescent red iridium(III) emitters for potential application in organic light-emitting diodes (OLEDs) has been conducted. This work contributes to the development of materials for more efficient and versatile lighting and display technologies (Adamovich et al., 2021).
Propiedades
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c30-25(27-15-6-10-20-8-2-1-3-9-20)26(31)28-18-23(24-13-7-17-32-24)29-16-14-21-11-4-5-12-22(21)19-29/h1-5,7-9,11-13,17,23H,6,10,14-16,18-19H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUWCLPQXAHUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)
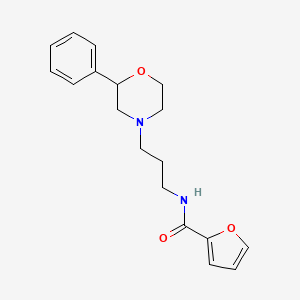
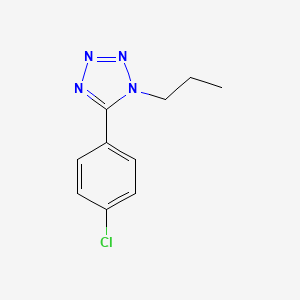
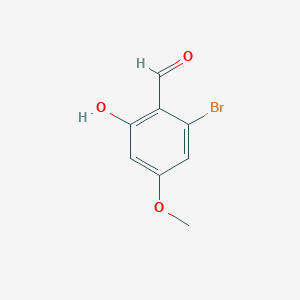

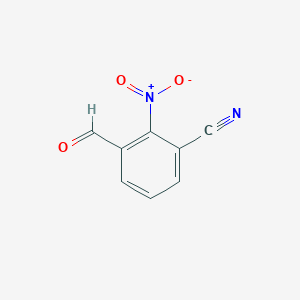
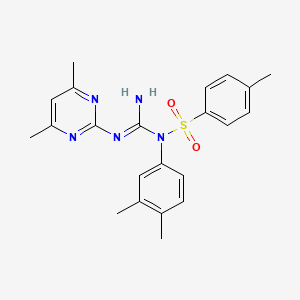
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
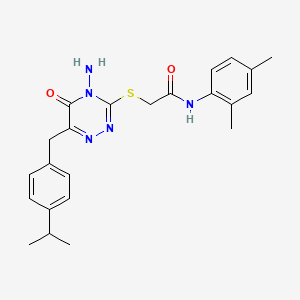
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
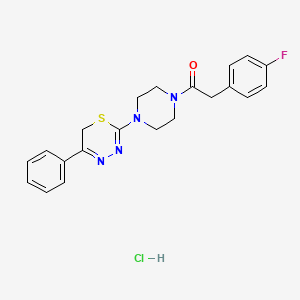
![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)